REACTION_CXSMILES
|
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(N(CC)CC)C.[NH2:25][CH2:26][CH2:27][C:28]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[NH:30][CH:29]=1.[C:37]([NH:40][CH2:41][C:42](O)=[O:43])(=[O:39])[CH3:38]>CN(C=O)C>[C:37]([NH:40][CH2:41][C:42]([NH:25][CH2:26][CH2:27][C:28]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[NH:30][CH:29]=1)=[O:43])(=[O:39])[CH3:38]
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
3.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen at ambient temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC(=O)NCCC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21 mmol | |
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |